methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl bromoacetate, trimethyl orthoformate, and phenylhydrazine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Halogenation and nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation; concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various quinoline and pyrrole derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share structural similarities and are used in similar applications.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 1-phenylpyrrole are structurally related and have comparable chemical properties.
Uniqueness
What sets methyl 4-(8-ethoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C29H30N2O4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl 4-(6-ethoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O4/c1-7-35-19-13-20-16(2)15-29(4,5)31-26(20)21(14-19)23(27(31)32)24-22(28(33)34-6)17(3)30-25(24)18-11-9-8-10-12-18/h8-15,23,30H,7H2,1-6H3 |
InChI Key |
DWMIRAZVWAKGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=CC(N3C(=O)C2C4=C(NC(=C4C(=O)OC)C)C5=CC=CC=C5)(C)C)C |
Origin of Product |
United States |
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